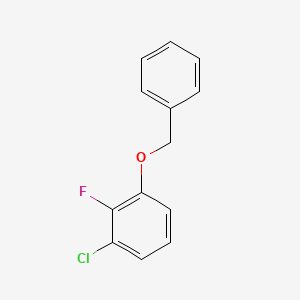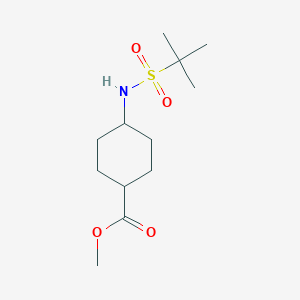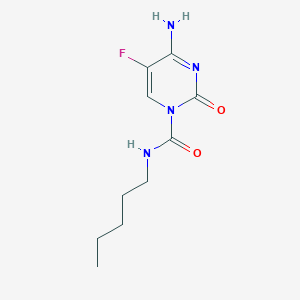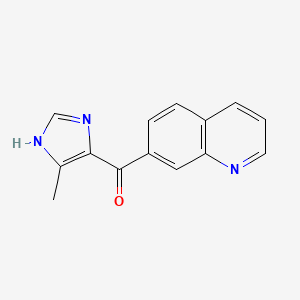
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)-
Vue d'ensemble
Description
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- is an organic compound with the molecular formula C13H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a chlorine atom, and a fluorine atom. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-benzyloxy-3-chloro-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-benzyloxy-3-chloro-2-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyloxy-2-chloro-3-fluorobenzene
- 1-Benzyloxy-4-bromo-3-chloro-2-fluorobenzene
- 1-Benzyloxy-2-chloro-4-fluorobenzene
Uniqueness
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C13H10ClFO |
|---|---|
Poids moléculaire |
236.67 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClFO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
SNZLTQDVJVQIBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Allylamino)methyl]-2,6-dichlorophenol](/img/structure/B8335695.png)


![4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde](/img/structure/B8335721.png)







